molecular formula C9H7ClN2OS2 B374239 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine CAS No. 75318-49-9

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine

Cat. No.: B374239
CAS No.: 75318-49-9
M. Wt: 258.8g/mol
InChI Key: LRRDBQACGOYDLN-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine is a heterocyclic compound that belongs to the class of dithiazoles. This compound is characterized by the presence of a dithiazole ring, which contains two sulfur atoms and one nitrogen atom. The compound is of interest due to its potential biological activities, including fungicidal, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines. This intermediate is then converted into 4-chloro-N-aryl-1,2,3-dithiazole-5-imines . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazole ring into a more reduced form.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted dithiazole derivatives .

Scientific Research Applications

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dithiazole ring with a methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c1-13-7-4-2-6(3-5-7)11-9-8(10)12-15-14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRDBQACGOYDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=NSS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14718709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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